2-(2-Phenylethenyl)benzaldehyde
Description
2-(2-Phenylethenyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with a phenylethenyl group at the ortho position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the construction of conjugated systems for materials science and pharmaceutical applications. The compound’s α,β-unsaturated aldehyde moiety enables participation in cycloaddition reactions, nucleophilic additions, and polymerization, while the extended π-system enhances its utility in optoelectronic materials.
Properties
CAS No. |
52095-44-0 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-phenylethenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-12H |
InChI Key |
BIHJQNXEOKKCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Phenylethenyl)benzaldehyde can be synthesized through several methods. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. In this case, benzaldehyde reacts with a suitable ylide to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium, can facilitate the coupling reactions necessary to form the desired product .
Chemical Reactions Analysis
Reduction Reactions
The aldehyde group undergoes reduction to form primary alcohols under mild conditions.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH₄ in methanol at 0°C | (2-(Phenylethynyl)phenyl)methanol | 95% |
Mechanistic Insight : Sodium borohydride selectively reduces the aldehyde to a primary alcohol without affecting the ethynyl group, as confirmed by NMR analysis .
Multicomponent Cyclization Reactions
This compound participates in catalyst-dependent multicomponent reactions to form nitrogen- and phosphorus-containing heterocycles.
| Reactants | Catalyst | Product | Yield |
|---|---|---|---|
| Primary amine + diphenylphosphine oxide | ZrCl₄ | Phosphinoyl-functionalized 1,2-dihydroisoquinoline | 89% |
Key Findings :
-
ZrCl₄ promotes cyclization via activation of the aldehyde group, enabling nucleophilic attack by the amine .
-
Quantum chemical calculations support a stepwise mechanism involving imine intermediate formation .
Transition Metal-Catalyzed Couplings
The ethynyl group facilitates cross-coupling reactions under Sonogashira conditions, though these are primarily synthetic rather than reactivity-based for the aldehyde .
Critical Analysis of Reactivity
-
Aldehyde Reactivity : Dominates transformations, with reductions and nucleophilic additions being most accessible.
-
Conjugation Effects : The ethenyl-phenyl group stabilizes transition states in cyclization reactions, as evidenced by computational studies .
-
Limitations : No direct oxidation studies were found in validated sources, though analogous aldehydes oxidize to carboxylic acids with KMnO₄.
Scientific Research Applications
2-(2-Phenylethenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Used in the production of fragrances, dyes, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The phenylethenyl group can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
2-(2-Nitrophenoxy)benzaldehyde
- Structure: Features a nitrophenoxy group instead of phenylethenyl.
- Reactivity: The nitro group enhances electrophilicity but reduces aldehyde reactivity due to steric hindrance.
- Applications: Primarily used in nitroaromatic chemistry and as a precursor for explosives or dyes.
2-(Diphenylphosphino)benzaldehyde
- Structure: Substituted with a diphenylphosphino group.
- Reactivity: The phosphine group enables coordination chemistry, making it valuable in catalysis (e.g., cross-coupling reactions). Market reports highlight its demand in pharmaceutical and agrochemical industries, with North American markets showing steady growth (2014–2024 CAGR: 4.2%).
- Applications : Contrasts with 2-(2-Phenylethenyl)benzaldehyde by prioritizing metal-ligand interactions over π-conjugation.
2-(Naphthalen–2-yl)benzaldehyde
- Structure : Naphthyl substituent replaces phenylethenyl.
- Electronic Properties : Extended aromaticity increases UV absorption and fluorescence, favoring use in organic LEDs (OLEDs). Unlike this compound, it lacks α,β-unsaturation, limiting its role in Diels-Alder reactions.
Reactivity and Stability
Hemiacetal Formation
- Pyrimidyl-5-carbaldehydes: Form hemiacetals with methanol-d3 at 95% yield due to electron-withdrawing pyrimidine groups, which stabilize intermediates. In contrast, this compound’s electron-rich system results in lower hemiacetal yields (<10%) under similar conditions.
2-[1-(2-Nitrophenyl)ethoxy]benzaldehyde
4-{[2-(2-Methyl-indolo[2,3-b]quinoxalin-6-yl)-2-oxo-ethyl]-hydrazonomethyl}-benzaldehyde (A7)
- Complexity : Requires multi-step hydrazone formation, highlighting the relative simplicity of this compound’s synthesis.
Q & A
Q. What are the established synthetic routes for 2-(2-Phenylethenyl)benzaldehyde in academic laboratories?
A common method involves base-catalyzed condensation of benzaldehyde derivatives. For example, analogous syntheses use ethanol as a solvent with KOH to facilitate aldol-like reactions, followed by acidification and recrystallization for purification . While direct protocols for this compound are not explicitly detailed, similar aldehydes are synthesized via cross-coupling reactions or Wittig-type olefination, leveraging the reactivity of the benzaldehyde moiety.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR Spectroscopy : To confirm the presence of the aldehyde group (C=O stretch ~1700 cm⁻¹) and vinyl (C=C) bonds.
- NMR Spectroscopy : ¹H and ¹³C NMR to resolve the aromatic and ethenyl proton environments .
- Mass Spectrometry : For molecular weight validation (e.g., exact mass ~208.12 g/mol for C₁₅H₁₂O).
- X-ray Crystallography : To determine stereochemistry and solid-state packing, as demonstrated for structurally related compounds .
Q. How can researchers optimize reaction yields for derivatives of this compound?
Yield optimization often involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cross-coupling reactions.
- Catalyst Screening : Palladium or ruthenium catalysts improve efficiency in olefination or Heck reactions.
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during aldehyde functionalization .
Q. What are the primary applications of this compound in materials science?
The compound serves as a precursor for fluorescent dyes and π-conjugated polymers due to its extended aromatic system. For example, distyryl biphenyl derivatives (analogous to those in ) exhibit optoelectronic properties useful in OLEDs and sensors.
Q. How is geometric isomerism (E/Z) controlled during the synthesis of this compound?
Steric and electronic factors govern isomer distribution. High-temperature conditions favor thermodynamically stable trans (E) isomers, while kinetic control (e.g., low-temperature Wittig reactions) may yield cis (Z) products. Chromatographic separation or crystallization is often required for isolation .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations analyze HOMO-LUMO gaps, charge distribution, and excitation energies. For example, HOMO-LUMO studies on similar ligands (e.g., benzaldehyde derivatives) reveal electron-withdrawing effects of the aldehyde group, critical for designing photoactive materials .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from impurities or assay variability. Strategies include:
Q. What role does this compound play in synthesizing Schiff base ligands for metal complexes?
The aldehyde group condenses with primary amines to form imine linkages, creating ligands that coordinate transition metals (e.g., Cu²⁺, Ni²⁺). These complexes are characterized via IR (C=N stretch ~1600 cm⁻¹) and single-crystal XRD, as shown for analogous Schiff bases .
Q. How do substituents on the benzaldehyde core influence the reactivity of this compound?
Electron-donating groups (e.g., -OCH₃) increase electron density on the aromatic ring, enhancing nucleophilic substitution. Conversely, electron-withdrawing groups (e.g., -NO₂) stabilize intermediates in electrophilic reactions. Substituent effects are quantified via Hammett σ constants in kinetic studies .
Q. What are the challenges in scaling up the synthesis of this compound for industrial research?
Key challenges include:
- Purification at Scale : Recrystallization becomes inefficient; alternatives like flash chromatography or distillation are explored.
- Catalyst Recovery : Homogeneous catalysts (e.g., Pd) require costly separation; heterogeneous catalysts improve recyclability.
- Byproduct Management : Optimizing stoichiometry and reaction time minimizes undesired dimerization or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
